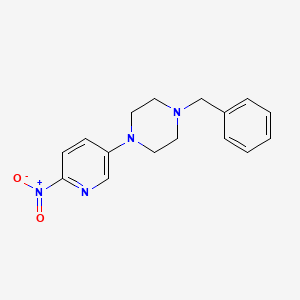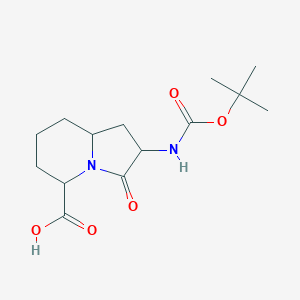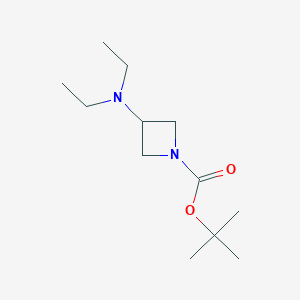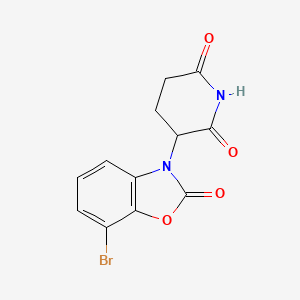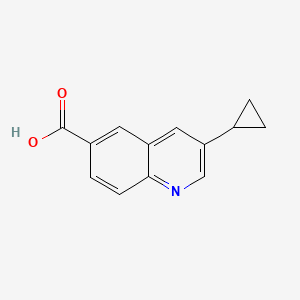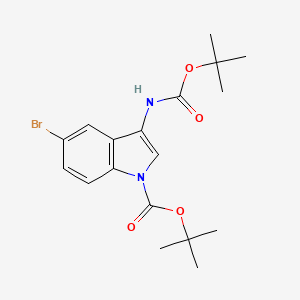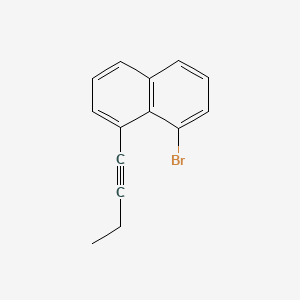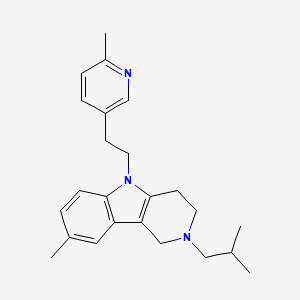
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridoindole family, known for their diverse biological activities, including anti-cancer properties .
Vorbereitungsmethoden
The synthesis of 1H-Pyrido(4,3-b)indole derivatives typically involves the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(4,3-b)indole derivatives have been extensively studied for their anti-cancer properties. They exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds are also used in molecular docking studies to understand their binding orientations in the active sites of target proteins, such as c-Met .
Wirkmechanismus
The mechanism of action of 1H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. For instance, their anti-cancer activity is attributed to their ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . Molecular docking studies have shown that these compounds can bind to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrido(4,3-b)indole derivatives are unique due to their structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in the study of neurodegenerative diseases.
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indoles: These compounds are 5-HT ligands useful for treating diseases involving serotonin modulation.
1-Methyl-9H-pyrido[3,4-b]indole: Known for its role in various biological processes.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the pyridoindole family in medicinal chemistry.
Eigenschaften
CAS-Nummer |
20674-98-0 |
|---|---|
Molekularformel |
C24H31N3 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
8-methyl-2-(2-methylpropyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-17(2)15-26-11-10-24-22(16-26)21-13-18(3)5-8-23(21)27(24)12-9-20-7-6-19(4)25-14-20/h5-8,13-14,17H,9-12,15-16H2,1-4H3 |
InChI-Schlüssel |
KNMOCSZJXJVVTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CC(C)C)CCC4=CN=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


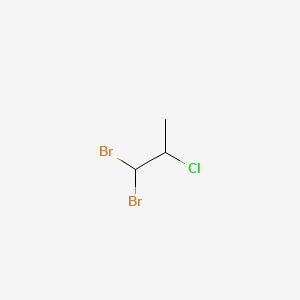
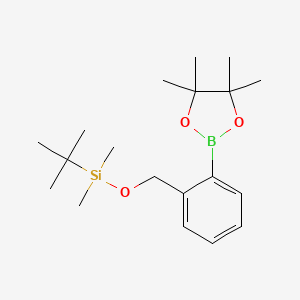
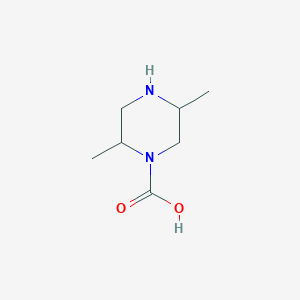

![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
